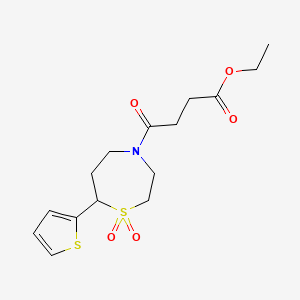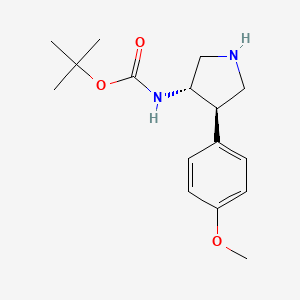
4-(1,4-Diazepan-1-ilmetil)benzonitrilo
Descripción general
Descripción
4-(1,4-Diazepan-1-ylmethyl)benzonitrile is an organic compound characterized by the presence of a diazepane ring attached to a benzonitrile moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1,4-Diazepan-1-ylmethyl)benzonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of diazepane-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, 4-(1,4-Diazepan-1-ylmethyl)benzonitrile is investigated for its potential therapeutic properties. Compounds containing diazepane rings are often explored for their activity as central nervous system agents, including potential anxiolytic or anticonvulsant properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or resins, where the diazepane ring imparts specific mechanical or chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-ylmethyl)benzonitrile typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Attachment to Benzonitrile: The diazepane ring is then attached to the benzonitrile moiety via a nucleophilic substitution reaction. This involves the reaction of the diazepane with a benzonitrile derivative that has a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4-Diazepan-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated diazepane derivatives.
Mecanismo De Acción
The mechanism of action of 4-(1,4-Diazepan-1-ylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The diazepane ring can influence the binding affinity and selectivity of the compound for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: Similar structure with a methyl group on the diazepane ring.
4-(1,4-Diazepan-1-yl)benzonitrile: Lacks the methyl group on the diazepane ring.
Uniqueness
4-(1,4-Diazepan-1-ylmethyl)benzonitrile is unique due to the specific positioning of the diazepane ring and the benzonitrile moiety. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of 4-(1,4-Diazepan-1-ylmethyl)benzonitrile, researchers can better explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-12-2-4-13(5-3-12)11-16-8-1-6-15-7-9-16/h2-5,15H,1,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPOEAVFDQAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)





